2,5-Dichloropyridine-3-carbonyl chloride

Übersicht

Beschreibung

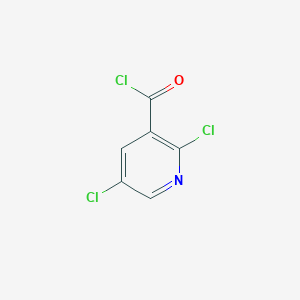

2,5-Dichloropyridine-3-carbonyl chloride is an organic compound with the molecular formula C₆H₂Cl₃NO. It is a derivative of pyridine, characterized by the presence of two chlorine atoms at the 2nd and 5th positions and a carbonyl chloride group at the 3rd position. This compound is known for its reactivity and is used in various chemical synthesis processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,5-Dichloropyridine-3-carbonyl chloride can be synthesized through the chlorination of pyridine derivatives. One common method involves the reaction of 2,5-dichloropyridine with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:

C5H3Cl2N+SOCl2→C6H2Cl3NO+SO2+HCl

This reaction typically requires an inert atmosphere and a suitable solvent such as dichloromethane.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The reaction parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to achieve efficient production .

Analyse Chemischer Reaktionen

Types of Reactions: 2,5-Dichloropyridine-3-carbonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Reduction: The compound can be reduced to form 2,5-dichloropyridine-3-carboxylic acid or its derivatives.

Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions with arylboronic acids to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K₂CO₃) are used in the presence of arylboronic acids.

Major Products Formed:

Amides and Esters: Formed through nucleophilic substitution.

Carboxylic Acids: Resulting from reduction reactions.

Biaryl Compounds: Produced via coupling reactions.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmaceutical Intermediates

2,5-Dichloropyridine-3-carbonyl chloride serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. It is particularly notable for its role in developing anti-cancer agents and other therapeutics. For instance, it has been utilized in synthesizing inhibitors targeting specific proteins involved in cancer progression, such as BCL6 .

Case Study: BCL6 Inhibitors

A study optimized compounds derived from this compound to enhance their inhibitory activity against BCL6. The modifications led to a compound with submicromolar inhibition, showcasing the compound's potential in drug development .

Agrochemicals

Pesticide Development

The compound is also employed in the synthesis of agrochemicals, particularly as an intermediate for developing pesticides. Its chlorinated structure contributes to the biological activity required for effective pest control. Research indicates that derivatives of this compound exhibit insecticidal properties and can be integrated into formulations for agricultural use .

Organic Synthesis

Versatile Reactions

In organic chemistry, this compound can undergo various reactions:

- Substitution Reactions: The chlorine atoms can be replaced with other functional groups, expanding the chemical diversity of the resulting compounds.

- Hydrolysis: The carbonyl chloride group can be hydrolyzed to yield carboxylic acids.

- Coupling Reactions: It participates in coupling reactions like Suzuki-Miyaura coupling, facilitating the formation of biaryl compounds .

Table: Reaction Types and Conditions

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Substitution | Replacement of chlorine with functional groups | Sodium methoxide, potassium tert-butoxide |

| Hydrolysis | Conversion to carboxylic acid | Water or aqueous bases |

| Coupling | Formation of biaryl compounds | Palladium catalysts, organoboron reagents |

Building Block for Active Molecules

The unique properties of this compound make it a valuable building block for biologically active molecules. It has been involved in synthesizing compounds with enhanced antimicrobial and anticancer properties .

Comparison with Related Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 5,6-Dichloronicotinic acid chloride | Structure | Moderate antimicrobial activity |

| 1-(5,6-Dichloropyridine-3-carbonyl)-4-methylpiperazine | Structure | Enhanced anticancer properties |

Wirkmechanismus

The mechanism of action of 2,5-dichloropyridine-3-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as an intermediate in the formation of more complex molecules .

Vergleich Mit ähnlichen Verbindungen

2,6-Dichloropyridine-3-carbonyl chloride: Similar structure but with chlorine atoms at the 2nd and 6th positions.

2-Chloropyridine-3-carbonyl chloride: Contains only one chlorine atom at the 2nd position.

Uniqueness: 2,5-Dichloropyridine-3-carbonyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of a wide range of compounds .

Biologische Aktivität

2,5-Dichloropyridine-3-carbonyl chloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agricultural applications. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

- Chemical Formula : C6H3Cl2NO

- CAS Number : 78686-87-0

- Molecular Weight : 176.00 g/mol

Mechanisms of Biological Activity

The biological activity of this compound is primarily linked to its role as an intermediate in the synthesis of various pharmacologically active compounds. Its mechanisms can be summarized as follows:

- PARP Inhibition : Research indicates that derivatives of this compound can inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes. This inhibition can lead to synthetic lethality in tumor cells with defective homologous recombination repair pathways, such as those with mutations in BRCA1 and BRCA2 genes .

- Anticancer Properties : In vitro studies have demonstrated that compounds derived from this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, experiments on DLD-1BRCA2 knockout cells showed that these compounds had a higher inhibitory effect compared to standard PARP inhibitors like Olaparib .

- Potential Agricultural Uses : The compound has also been evaluated for its herbicidal properties, indicating low acute toxicity and potential effectiveness against specific weed species .

Case Study 1: Antitumor Activity

A study focused on the synthesis of a novel compound using this compound demonstrated its effectiveness in inhibiting cell proliferation in BRCA-deficient cancer cells. The experimental setup involved:

- Cell Line : DLD-1BRCA2 -/- (deficient in BRCA2)

- Methodology : Cells were treated with varying concentrations of the synthesized compound over six days.

- Results : The synthesized compound exhibited a significantly higher rate of cytotoxicity compared to Olaparib, with an IC50 value indicating potent antitumor activity .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Synthesized Compound | 0.5 | DLD-1BRCA2 -/- |

| Olaparib | 1.5 | DLD-1BRCA2 -/- |

Case Study 2: Herbicidal Efficacy

In agricultural research, formulations containing this compound were tested for their efficacy against broadleaf weeds. Key findings included:

- Target Weeds : Cirsium arvensis, Senecio vulgaris

- Application Method : Foliar spray at various concentrations.

- Results : The compound showed effective weed control with minimal adverse effects on non-target plants .

Safety and Toxicity Profile

The safety profile of this compound has been assessed in various studies:

Eigenschaften

IUPAC Name |

2,5-dichloropyridine-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl3NO/c7-3-1-4(6(9)11)5(8)10-2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRJMAKCJTSZUQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(=O)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00384130 | |

| Record name | 2,5-dichloropyridine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78686-87-0 | |

| Record name | 2,5-Dichloro-3-pyridinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78686-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-dichloropyridine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Dichloro-nicotinoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.